molecular formula C21H26N6O4S B2843917 4-(3-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide CAS No. 923479-97-4

4-(3-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide

Katalognummer B2843917
CAS-Nummer: 923479-97-4
Molekulargewicht: 458.54
InChI-Schlüssel: KCIZFZFUDFJGFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule with multiple functional groups. It contains an imidazolino purine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

One notable application of benzenesulfonamide derivatives is in the field of photodynamic therapy (PDT) for cancer treatment. These compounds, particularly zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have shown promising results due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These features make them potent Type II photosensitizers, crucial for effective PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

Benzenesulfonamide compounds have been extensively studied for their enzyme inhibitory activities. Notably, they show significant inhibition against carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes. These activities suggest potential therapeutic applications in conditions like glaucoma and neurodegenerative diseases. The inhibition potency varies with the structural modifications of the sulfonamide group, offering a pathway for the development of selective enzyme inhibitors (Tuğrak, Gul, Demir, Levent, & Gulcin, 2020).

Crystallography and Structural Studies

The crystal structures of compounds containing benzenesulfonamide groups have been determined, providing insights into their chemical behavior and potential applications. These studies reveal the molecular configurations and interactions that could be pivotal in designing compounds with desired physical and chemical properties. For instance, the crystal structure analysis of condensation products of 3,5-dibromosalicylic aldehyde with benzenesulfonamide derivatives has been instrumental in understanding their chemical stability and reactivity (Chumakov et al., 2006).

Antimicrobial Activities

Several benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. These studies indicate that such compounds possess significant activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents. The effectiveness of these compounds as antimicrobials opens avenues for the development of new treatments for infections resistant to traditional antibiotics (Sojitra et al., 2016).

Eigenschaften

IUPAC Name

4-(2-hexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-4-5-6-7-12-25-19(28)17-18(24(3)21(25)29)23-20-26(17)13-14(2)27(20)15-8-10-16(11-9-15)32(22,30)31/h8-11,13H,4-7,12H2,1-3H3,(H2,22,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIZFZFUDFJGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.